beta,beta-Dimethylmelatonin

Description

Properties

Molecular Formula |

C15H20N2O2 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

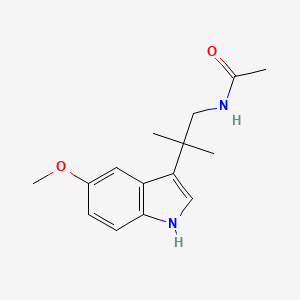

N-[2-(5-methoxy-1H-indol-3-yl)-2-methylpropyl]acetamide |

InChI |

InChI=1S/C15H20N2O2/c1-10(18)17-9-15(2,3)13-8-16-14-6-5-11(19-4)7-12(13)14/h5-8,16H,9H2,1-4H3,(H,17,18) |

InChI Key |

OMYMGFDKAPBSGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(C)(C)C1=CNC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacological Differences

Key structural analogs of beta,beta-Dimethylmelatonin include melatonin derivatives with modifications to the indole ring, side chain, or substituents affecting receptor affinity and selectivity. Below is a comparative analysis based on receptor binding data and structural features:

Key Findings :

- Potency: this compound exhibits sub-nanomolar potency (Ki = 2.75 nM), comparable to the most potent analogs (e.g., 2.12–2.3 nM) . However, compounds with extended side chains (e.g., propyl acetamide) or heterocyclic rings (e.g., benzooxazole) show marginally higher affinity.

- Selectivity : The dimethyl modification reduces polar interactions compared to hydroxyl-containing analogs (e.g., Ki = 46.2 nM for N-(3-(2-hydroxy-5-methoxyphenyl)propyl)acetamide), suggesting that hydrophobic substituents enhance MT1B binding .

- Metabolic Stability : this compound’s methyl groups likely confer resistance to enzymatic degradation compared to unmodified melatonin, though direct comparative metabolic studies are lacking.

Functional Implications

- Synthetic Accessibility : this compound’s synthesis avoids complex heterocyclic systems (e.g., benzooxazole in N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide), simplifying production .

Research Considerations and Limitations

- Data Reproducibility : Studies must adhere to standardized protocols, as emphasized by Melatonin Research guidelines, ensuring compound purity and experimental reproducibility .

- Gaps in Evidence : Direct comparisons of metabolic half-life, toxicity, or in vivo efficacy between this compound and its analogs are sparse.

Preparation Methods

Alkylation of Tryptamine Precursors

The core strategy involves introducing dimethyl groups at the β-position of the tryptamine side chain. A validated method begins with 5-methoxytryptamine as the starting material:

-

β,β-Dimethylation :

-

Reagents : Methyl iodide (MeI), sodium hydride (NaH), tetrahydrofuran (THF).

-

Procedure : 5-Methoxytryptamine is treated with excess MeI in the presence of NaH, a strong base that deprotonates the β-hydrogens, enabling sequential methyl group addition.

-

Conditions : Reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

-

-

N-Acetylation :

-

O-Methylation :

Yield : 15–20% overall yield due to steric hindrance during dimethylation.

Table 1. Key Reaction Parameters for β,β-Dimethylmelatonin Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| β,β-Dimethylation | MeI, NaH, THF | 0–25°C | 12 h | 45–50 |

| N-Acetylation | Acetic anhydride, pyridine | 25°C | 4 h | 85–90 |

| O-Methylation | MeI, K₂CO₃, DMF | 60°C | 6 h | 70–75 |

Industrial-Scale Synthesis (Patent-Based Method)

A patent (CN104496882A) outlines a scalable process for melatonin derivatives, adaptable to β,β-dimethylmelatonin:

-

Decarboxylation :

-

Acylation :

-

Purification :

Scale : 60–61.5 kg per batch with 15.5–15.8% total recovery.

Optimization of Reaction Conditions

Overcoming Steric Hindrance in Dimethylation

β,β-Dimethylation is rate-limited by steric effects. Strategies include:

Solvent Selection

-

THF vs. DMF : THF minimizes side reactions during dimethylation, while DMF accelerates O-methylation.

Analytical Characterization

Spectroscopic Data

Q & A

Q. Q1. What are the critical steps for synthesizing and characterizing beta,beta-Dimethylmelatonin to ensure reproducibility?

Methodological Answer :

- Synthesis : Follow IUPAC guidelines for naming and reaction pathways, ensuring purity via HPLC or GC-MS. Document solvent systems, catalysts, and reaction conditions (e.g., temperature, pressure) in detail .

- Characterization : Use NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For novel compounds, include elemental analysis and X-ray crystallography data .

- Reproducibility : Adhere to the "Experimental" section guidelines in journals like Melatonin Research, specifying reagent sources (e.g., Sigma-Aldrich batch numbers) and instrument calibration protocols .

Q. Q2. How should researchers design pharmacological experiments to evaluate this compound's receptor binding affinity?

Methodological Answer :

- In vitro assays : Use radioligand binding assays (e.g., ²¹⁵I-melatonin for MT₁/MT₂ receptors) with appropriate controls (e.g., competitive inhibitors). Validate results via dose-response curves and IC₅₀ calculations .

- Statistical rigor : Employ ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for inter-group comparisons. Report p-values with confidence intervals and effect sizes .

Q. Q3. What strategies ensure data reliability in this compound pharmacokinetic studies?

Methodological Answer :

- Sample preparation : Standardize protocols for plasma/tissue extraction (e.g., protein precipitation vs. solid-phase extraction) to minimize variability .

- Validation : Conduct inter-day and intra-day precision tests using quality control samples. Include limits of detection (LOD) and quantification (LOQ) in reports .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound's reported bioactivity across studies?

Methodological Answer :

- Sensitivity analysis : Re-analyze raw data using alternative statistical models (e.g., Bayesian vs. frequentist approaches) to test robustness .

- Subgroup stratification : Segment data by variables like dosage range (e.g., 1–10 mg/kg vs. 10–50 mg/kg) or experimental models (in vivo vs. in vitro) to identify confounding factors .

- Replication studies : Use case-study methodologies to replicate conflicting experiments under identical conditions, emphasizing construct validation and within-case analysis .

Q. Q5. What computational approaches are suitable for elucidating this compound's interaction with non-melatonin receptors?

Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate predictions via mutagenesis studies targeting predicted binding residues .

- MD simulations : Perform 100-ns simulations (e.g., GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and free-energy landscapes (e.g., MM/PBSA) .

Q. Q6. How can cross-disciplinary frameworks improve mechanistic studies of this compound?

Methodological Answer :

- Systems biology : Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map signaling pathways. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) .

- Dynamic capability theory : Apply microfoundational analysis (e.g., decision rules, organizational processes) to optimize collaborative research workflows across labs .

Q. Q7. What metadata standards are essential for sharing this compound datasets in public repositories?

Methodological Answer :

- FAIR principles : Ensure datasets are Findable (DOIs), Accessible (CC-BY licenses), Interoperable (CSV/JSON formats), and Reusable (annotated protocols) .

- Discipline-specific metadata : Adopt MIAME (microarray) or ARRIVE (in vivo) guidelines. Include chemical identifiers (InChIKey, PubChem CID) and assay conditions .

Q. Q8. How should researchers address this compound's long-term stability in formulation studies?

Methodological Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing degradation products via LC-MS. Compare with real-time stability data .

- Excipient screening : Test antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) to inhibit oxidation. Use DOE (design of experiments) to optimize formulations .

Q. Q9. What systematic review methodologies are optimal for synthesizing this compound's neuroprotective effects?

Methodological Answer :

- PRISMA guidelines : Conduct comprehensive searches across PubMed, Embase, and Web of Science. Use MeSH terms (e.g., "melatonin analogs," "neuroprotection") .

- Risk of bias assessment : Apply ROBINS-I for non-randomized studies. Perform meta-regression to explore heterogeneity (e.g., species differences in rodent models) .

Data Management and Ethical Considerations

Q. Q10. How can researchers ensure ethical compliance in this compound trials involving animal models?

Methodological Answer :

- 3Rs framework : Minimize animal use via power analysis, refine procedures (e.g., non-invasive imaging), and replace with in vitro models where feasible .

- IACUC protocols : Document anesthesia, analgesia, and euthanasia methods aligned with ARRIVE 2.0 guidelines. Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.